molecular formula C19H19N3O5S2 B2835731 1-(methylsulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)piperidine-2-carboxamide CAS No. 1214245-09-6

1-(methylsulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)piperidine-2-carboxamide

Cat. No.: B2835731
CAS No.: 1214245-09-6
M. Wt: 433.5
InChI Key: BMAOKSMUJIOJTE-UHFFFAOYSA-N
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Description

1-(Methylsulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)piperidine-2-carboxamide is a synthetic chemical reagent of high interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture incorporating multiple pharmacologically active motifs, including a coumarin core, a thiazole ring, and a piperidine carboxamide unit. The thiazole ring is a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities. Molecules containing this moiety can interact with various enzymatic systems and receptors in biological systems, potentially resetting biochemical pathways and demonstrating therapeutic potential for a variety of pathological conditions . The coumarin (2-oxo-2H-chromen) nucleus is another structure frequently explored in the development of bioactive molecules and has been investigated in the design of potential Cyclooxygenase-2 (COX-2) inhibitors . COX-2 is an inducible enzyme that plays a key pathological role in inflammation, pain, fever, and certain cancers, making it a significant therapeutic target . The integration of these subunits suggests this compound may be a valuable probe for researchers investigating new classes of enzyme inhibitors or receptor modulators. This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers are encouraged to handle this material with the care appropriate for all investigational compounds.

Properties

IUPAC Name

1-methylsulfonyl-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S2/c1-29(25,26)22-9-5-4-7-15(22)17(23)21-19-20-14(11-28-19)13-10-12-6-2-3-8-16(12)27-18(13)24/h2-3,6,8,10-11,15H,4-5,7,9H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAOKSMUJIOJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCC1C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other coumarin-thiazole hybrids and sulfonamide derivatives. Below is a detailed analysis of its key analogs:

N-(Benzo[d]Thiazol-2-yl)-2-(2-(2-(2-Oxo-2H-Chromen-3-yl)-1H-Benzo[d]Imidazol-1-yl) Acetamide

  • Structural Differences :
    • Replaces the thiazole-piperidine-sulfonyl moiety with a benzimidazole-acetamide group.
    • Retains the 2-oxo-2H-chromen-3-yl pharmacophore but lacks the methylsulfonyl group.
  • Functional Implications :
    • Demonstrated broad-spectrum activity against bacterial strains (e.g., Mycobacterium tuberculosis) and antimalarial properties .
    • The absence of the sulfonyl group may reduce solubility but enhance membrane permeability due to increased lipophilicity.

Coumarin-Thiazole Hybrids without Sulfonyl Modifications

  • Example : 3-(Thiazol-4-yl)-2H-chromen-2-one derivatives.
  • Key Contrasts :
    • Lack the piperidine-2-carboxamide and sulfonyl groups.
    • Exhibit moderate antioxidant activity but lower antimicrobial potency compared to sulfonamide-containing analogs.
  • Mechanistic Insight :
    • The methylsulfonyl group in the target compound likely enhances hydrogen-bonding interactions with polar residues in enzyme active sites (e.g., bacterial dihydrofolate reductase) .

Table 1: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Reported Bioactivity
1-(Methylsulfonyl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)piperidine-2-carboxamide Coumarin-thiazole-piperidine Methylsulfonyl, carboxamide Potential kinase inhibition
N-(Benzo[d]thiazol-2-yl)-2-(2-(2-(2-oxo-2H-chromen-3-yl)-1H-benzo[d]imidazol-1-yl) acetamide Coumarin-benzimidazole-benzothiazole Benzimidazole, acetamide Antibacterial, antimalarial
3-(Thiazol-4-yl)-2H-chromen-2-one Coumarin-thiazole None (minimal substitution) Antioxidant, moderate antimicrobial

Mechanistic and Structural Insights

  • Enhances hydrogen-bond acceptor capacity, critical for binding to polar residues (e.g., serine or lysine in kinase ATP-binding pockets) .
  • Thiazole vs. Benzimidazole Scaffolds :
    • Thiazole rings favor π-π stacking with aromatic residues, while benzimidazoles may engage in stronger base-pairing interactions with nucleic acids (relevant in antimalarial activity) .

Q & A

Q. What computational tools predict off-target interactions or toxicity risks?

  • In silico platforms :
  • SwissADME : Predict ADMET properties (e.g., BBB permeability, CYP450 inhibition) .
  • ToxTree : Identify structural alerts for mutagenicity or hepatotoxicity .
  • Molecular dynamics (MD) : Simulate protein-ligand stability over time (e.g., GROMACS) .

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